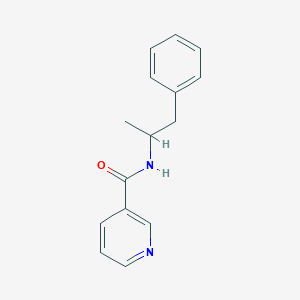
Phenatine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenatine, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism of Action
Phentermine acts primarily as an appetite suppressant through its influence on neurotransmitter release. It promotes the release of norepinephrine in the brain, which subsequently reduces hunger signals. The pharmacodynamics of phentermine indicate that it is more selective for norepinephrine than for dopamine or serotonin, making it a unique agent among weight loss medications .
Table 1: Mechanism of Action of Phentermine
| Mechanism | Description |
|---|---|
| Norepinephrine Release | Enhances norepinephrine levels, leading to appetite suppression. |
| Dopamine Interaction | Less potent in dopamine release compared to norepinephrine. |
| Serotonin Interaction | Minimal effect on serotonin levels at therapeutic doses. |
Clinical Applications in Obesity Management
Phentermine is predominantly used in conjunction with diet and exercise to facilitate weight loss in obese patients. Clinical trials have demonstrated significant weight reduction associated with phentermine treatment.
Clinical Trial Findings
A review of multiple clinical trials reveals that phentermine can lead to an average weight loss of approximately 3.6 kg compared to placebo over a period of 12 weeks . Notably, a study involving 108 obese women showed that those receiving continuous phentermine therapy lost an average of 12.2 kg over 36 weeks .
Table 2: Summary of Clinical Trials on Phentermine
| Study Name | Duration | Participants | Weight Loss (kg) | Notes |
|---|---|---|---|---|
| Munro et al. | 36 weeks | 108 women | 12.2 (continuous) | Significant weight reduction compared to placebo. |
| Weintraub et al. | 24 weeks | 81 subjects | 10 (phentermine) | Compared effects with fenfluramine and placebo. |
| Langlois et al. | 22 weeks | 59 patients | 16.1 | Demonstrated superior weight loss vs placebo. |
Emerging Research and Future Directions
Recent studies have explored the potential for combining phentermine with other agents such as topiramate to enhance weight loss outcomes further. The combination therapy has shown promise in clinical settings, suggesting a synergistic effect that may improve efficacy while maintaining safety profiles .
Eigenschaften
CAS-Nummer |
139-68-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
KJRJJAZBUWXZFN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
139-68-4 |
Synonyme |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















